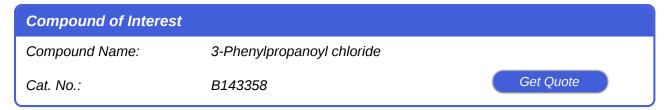


Spectroscopic and Synthetic Profile of 3-Phenylpropanoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **3-Phenylpropanoyl chloride** (CAS No. 645-45-4), a key intermediate in organic synthesis. This document details the instrumental analysis of the compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and provides a detailed protocol for its preparation from 3-phenylpropanoic acid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Phenylpropanoyl chloride**, providing a reference for its identification and characterization.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Assignment	Intensity
~3050-3030	C-H stretch (aromatic)	Medium
~2950-2850	C-H stretch (aliphatic)	Medium
~1800	C=O stretch (acyl chloride)	Strong
~1600, ~1495, ~1450	C=C stretch (aromatic ring)	Medium-Strong
~750, ~700	C-H bend (monosubstituted benzene)	Strong

Table 1: Characteristic Infrared Absorption Bands of **3-Phenylpropanoyl Chloride**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35-7.20	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~3.20	Triplet	2H	-CH2-COCI
~3.00	Triplet	2H	Ph-CH ₂ -

Table 2: ¹H NMR Spectroscopic Data for **3-Phenylpropanoyl Chloride** (solvent: CDCl₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



Chemical Shift (δ, ppm)	Assignment
~173	C=O (acyl chloride)
~140	C (quaternary, aromatic)
~129	CH (aromatic)
~128	CH (aromatic)
~126	CH (aromatic)
~55	-CH2-COCI
~30	Ph-CH ₂ -

Table 3: 13C NMR Spectroscopic Data for 3-Phenylpropanoyl Chloride (solvent: CDCl₃).

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
168/170	~3:1	[M] ⁺ (Molecular ion)
133	Moderate	[M - CI]+
105	High	[C ₆ H ₅ CH ₂ CH ₂] ⁺
91	Base Peak	[C ₇ H ₇]+ (Tropylium ion)
77	Moderate	[C ₆ H ₅]+

Table 4: Key Fragmentation Peaks in the Mass Spectrum of **3-Phenylpropanoyl Chloride**.

Experimental Protocols

The following are detailed methodologies for the synthesis of **3-Phenylpropanoyl chloride** and the acquisition of its spectroscopic data.

Synthesis of 3-Phenylpropanoyl Chloride

A common and effective method for the synthesis of **3-Phenylpropanoyl chloride** is the reaction of **3-phenylpropanoic** acid with a chlorinating agent such as thionyl chloride (SOCl₂) or



oxalyl chloride.[1]

Materials:

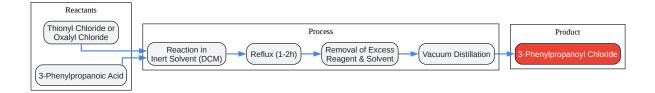
- · 3-phenylpropanoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
- Round-bottom flask
- · Reflux condenser with a drying tube
- · Magnetic stirrer and stir bar
- · Heating mantle or oil bath
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid in a minimal amount of anhydrous DCM.
- If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
- Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic and produce HCl gas.
- After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure the
 reaction goes to completion. The progress of the reaction can be monitored by the cessation
 of gas evolution.



- After cooling to room temperature, carefully remove the excess chlorinating agent and the solvent by distillation, followed by rotary evaporation.
- The crude 3-Phenylpropanoyl chloride can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.



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Synthesis of **3-Phenylpropancyl Chloride**.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Prepare a solution of **3-Phenylpropanoyl chloride** in deuterated chloroform (CDCl₃) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.



- The spectrum should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
 - The spectrum should be referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy:

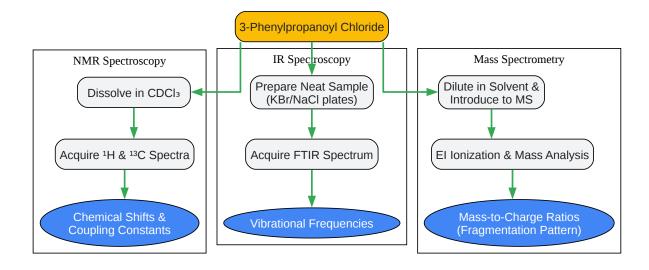
- Sample Preparation: As 3-Phenylpropanoyl chloride is a liquid, it can be analyzed neat.
 Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of 3-Phenylpropanoyl chloride in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion
or through a gas chromatograph (GC-MS).



- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.



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General workflow for spectroscopic analysis.

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References

- 1. nbinno.com [nbinno.com]
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